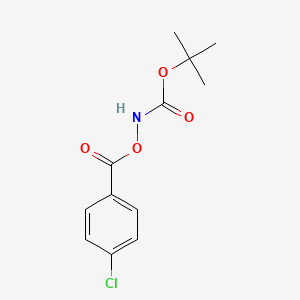

tert-Butyl (4-Chlorobenzoyl)oxycarbamate

Description

General Overview of N-Oxycarbamates and their Significance in Synthetic Organic Chemistry

N-Oxycarbamates are a class of organic compounds that are structurally related to carbamates but feature an oxygen atom attached to the nitrogen, forming an N-O bond. This unique structural feature distinguishes them from standard carbamates and hydroxamic acids, and their nitrogen-substituted analogs, N-oxyureas, are of research interest for various applications. bohrium.com The development of synthetic methods for these compounds is an area of ongoing research. bohrium.com

The significance of N-oxycarbamates in synthetic organic chemistry lies in their reactivity and potential to serve as precursors to other valuable functional groups. bohrium.com For example, certain oxy-carbamates can act as precursors to O-isocyanates, which are highly reactive intermediates. bohrium.com The controlled reactivity of these precursors allows for their use in substitution reactions with amines to form N-oxyureas, a class of compounds for which synthetic methods are less developed. bohrium.com The study of different oxy-carbamates, such as alkoxy and acyloxy carbamates, has shown that their reactivity can be tuned based on the substituents, although some with better leaving groups may undergo uncontrolled rearrangements. bohrium.com

Structural Context: The Chemical Significance of the tert-Butyl and 4-Chlorobenzoyl Moieties

The structure of tert-Butyl (4-Chlorobenzoyl)oxycarbamate contains two key functional groups that dictate its chemical behavior and utility.

The tert-Butyl Moiety : The tert-butyl group, with the formula (CH₃)₃C-, is a large and bulky alkyl substituent. researchgate.net Its primary significance in organic chemistry stems from its steric hindrance. researchgate.netrsc.org This bulkiness can be used for kinetic stabilization of compounds, an influence known as the "tert-butyl effect". researchgate.netwikipedia.org It can also direct the stereoselectivity of reactions by controlling the approach of reagents to a reaction center. rsc.org Furthermore, the tert-butyl group is widely used as a protecting group for alcohols and amines in multi-step synthesis. rsc.orgfiveable.me For example, the tert-butoxycarbonyl (Boc) group is a common acid-labile protecting group for amines in peptide synthesis. acs.org Its stability under basic conditions and ease of removal under acidic conditions make it a versatile tool for chemists. rsc.org

The 4-Chlorobenzoyl Moiety : This group is an acyl group derived from 4-chlorobenzoic acid. It consists of a benzene (B151609) ring substituted with a chlorine atom at the para-position and a carbonyl group. The 4-chlorobenzoyl group is found in various chemical intermediates and products. Its precursor, 4-chlorobenzoyl chloride, is a common reagent used to introduce this moiety into molecules, for example, in the acylation of benzene or in the synthesis of various derivatives like benzenesulfonamides and aryl methyl sulfones. chemicalbook.comchemdad.com The presence of the chlorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring and the carbonyl group. The chloro group has been noted to play a role in the biological activity of some resulting compounds, such as in certain anti-cancer agents where it appeared to be important for inhibiting leukemic cell proliferation. chemicalbook.com

Historical Development and Evolution of Carbamate (B1207046) Chemistry Relevant to the Compound's Reactivity and Utility

Carbamates, with the general formula R₂NC(O)OR', are organic compounds formally derived from the unstable carbamic acid. wikipedia.org Their history is intertwined with the development of modern organic and medicinal chemistry. acs.orgnih.gov Initially, simple carbamates like ethyl carbamate were synthesized, but the functional group's true potential was realized over decades of research. wikipedia.org

A significant evolution in carbamate chemistry was the development of methods for their synthesis, which expanded their accessibility and utility. Key reactions like the Curtius rearrangement, which transforms acyl azides into isocyanates that can be trapped by alcohols to form carbamates, became fundamental tools in organic synthesis. wikipedia.orgnih.gov Other methods include the Hofmann rearrangement, carbonylation of amines, and the reaction of alcohols with isocyanates. nih.gov

The discovery that the carbamate group could serve as a stable and effective protecting group for amines revolutionized complex molecule synthesis, particularly in peptide chemistry. acs.org The development of the tert-butoxycarbonyl (Boc) protecting group is a prime example of this evolution. The stability of the carbamate linkage, combined with the specific lability of the tert-butyl group under acidic conditions, provided a solution for orthogonality in protecting group strategies, a critical concept in multi-step synthesis. rsc.org

The carbamate group is considered a structural analog or "hybrid" of amide and ester functionalities. acs.orgnih.gov This gives it unique properties, including chemical stability derived from resonance, and the ability to participate in hydrogen bonding. acs.orgnih.gov This blend of stability and reactivity has made carbamates a desirable structural motif in the design of various compounds. nih.gov The utility of this compound as a synthetic intermediate is a direct result of this long history of chemical development, which established the predictable reactivity of the tert-butyl carbamate and the utility of the benzoyl group as a synthetic handle. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C12H14ClNO4 |

|---|---|

Molecular Weight |

271.69 g/mol |

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] 4-chlorobenzoate |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)17-11(16)14-18-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16) |

InChI Key |

DUOODNSAINMUAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 4 Chlorobenzoyl Oxycarbamate and Analogues

Direct Esterification and Acylation Approaches

The most common pathways to tert-butyl (4-chlorobenzoyl)oxycarbamate involve direct esterification or acylation reactions. These methods are favored for their efficiency and the ready availability of the starting materials.

Condensation Reactions of 4-Chlorobenzoic Acid with tert-Butyl N-Hydroxycarbamate

A primary route involves the direct condensation of 4-chlorobenzoic acid with tert-butyl N-hydroxycarbamate. This reaction necessitates the activation of the carboxylic acid to facilitate the nucleophilic attack by the hydroxyl group of the carbamate (B1207046).

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for forming amide and ester bonds in organic synthesis. thieme-connect.deslideshare.net In the synthesis of this compound, DCC facilitates the condensation of 4-chlorobenzoic acid and tert-butyl N-hydroxycarbamate. The reaction proceeds through the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophiles. The hydroxyl group of tert-butyl N-hydroxycarbamate then attacks this intermediate, leading to the desired product and dicyclohexylurea (DCU) as a byproduct. researchgate.net DCU is largely insoluble in most organic solvents, which simplifies its removal by filtration. thieme-connect.de

While effective, a potential side reaction is the formation of N-acylurea, which can be challenging to separate from the final product. researchgate.net The use of additives, such as N-hydroxysuccinimide, can help to suppress this side reaction. thieme-connect.de

The efficiency of the DCC-mediated coupling reaction is influenced by various factors, including the choice of solvent and the reaction temperature. Dichloromethane (B109758) is a commonly employed solvent due to its ability to dissolve the reactants and its low boiling point, which facilitates its removal after the reaction. orgsyn.org Other solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dimethylformamide (DMF) are also suitable. wikipedia.org

Temperature control is crucial for minimizing side reactions. vulcanchem.com The reaction is often carried out at reduced temperatures, typically starting at 0°C, to control the reaction rate and improve selectivity. orgsyn.org Maintaining a mild temperature throughout the reaction helps to prevent the over-oxidation of sensitive functional groups and reduces the likelihood of undesirable side product formation. researchgate.net

Routes Involving 4-Chlorobenzoyl Chloride

An alternative and often more direct method for the synthesis of this compound involves the use of the more reactive 4-chlorobenzoyl chloride. vulcanchem.com This acyl chloride is a versatile reagent used to introduce the 4-chlorobenzoyl group into various molecules. anshulchemicals.com

The synthesis is typically a two-step process. First, 4-chlorobenzoic acid is converted to 4-chlorobenzoyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.com The resulting 4-chlorobenzoyl chloride is then reacted with tert-butyl N-hydroxycarbamate in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction. vulcanchem.com This method generally proceeds with high yield, often around 77%, after purification by silica (B1680970) gel chromatography. vulcanchem.com

Below is a table summarizing a typical reaction using this route:

| Reactants | Reagents | Solvent | Temperature | Yield |

| 4-Chlorobenzoyl chloride, tert-Butyl N-hydroxycarbamate | Triethylamine | Dichloromethane | 0°C to room temp | 77% |

| Data derived from a representative literature procedure. vulcanchem.com |

Diversification Strategies for Structurally Related N-Oxycarbamates

The synthetic methodologies described can be adapted to produce a diverse range of N-oxycarbamates with various structural modifications. This is primarily achieved by utilizing substituted precursors.

Preparation of Substituted tert-Butyl N-Hydroxycarbamate Precursors

The synthesis of analogs of this compound can be achieved by first preparing substituted tert-butyl N-hydroxycarbamate precursors. These precursors can then be reacted with various acyl chlorides or carboxylic acids to generate a library of structurally diverse N-oxycarbamates.

One approach to substituted tert-butyl N-hydroxycarbamates involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates. organic-chemistry.org This method provides a direct route to O-substituted hydroxylamines. organic-chemistry.org The process typically involves the mesylation of an alcohol, followed by reaction with tert-butyl N-hydroxycarbamate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The resulting O-substituted N-Boc-hydroxylamines can then be deprotected if necessary or used directly in subsequent reactions.

Another strategy involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate and sodium benzenesulfinate (B1229208) in a mixture of methanol (B129727) and water with formic acid to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. acs.org These compounds can serve as precursors to N-(Boc) nitrones, which are valuable intermediates in organic synthesis. acs.org

The following interactive table showcases the preparation of various substituted N-Boc hydroxylamine (B1172632) precursors:

| Aldehyde/Alcohol Precursor | Reagents | Product |

| Various Aldehydes | tert-Butyl N-hydroxycarbamate, Sodium benzenesulfinate, Formic acid | tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates |

| Various Alcohols | Mesyl chloride, tert-Butyl N-hydroxycarbamate, DBU | O-Alkyl-N-Boc-hydroxylamines |

| This table illustrates general diversification strategies. organic-chemistry.orgacs.org |

Green Chemistry and Sustainable Synthetic Approaches for Carbamate Derivatives

The chemical industry is increasingly shifting towards more sustainable and environmentally benign synthetic processes. The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene (B1210022) and its derivatives. psu.eduresearchgate.net In response, significant research has been dedicated to developing greener alternatives.

One of the most promising green approaches is the utilization of carbon dioxide (CO₂) as a C1 building block. psu.eduresearchgate.netacs.orgrsc.org This method is attractive as CO₂ is an abundant, non-toxic, and inexpensive feedstock. psu.edu The synthesis of carbamates from CO₂, amines, and alcohols can be achieved under mild conditions using basic catalysts. psu.eduresearchgate.netrsc.org For instance, various carbamates have been prepared in good yields from the reaction of amines and alcohols with CO₂ in a halogen-free manner. psu.eduresearchgate.netrsc.org Continuous-flow synthesis methods have also been developed for the reaction of CO₂ with amines and alkyl halides, offering a faster and safer alternative to traditional batch processes. acs.orgnih.gov This continuous methodology can produce carbamates in good to excellent yields in as little as 50 minutes. nih.gov

Another sustainable strategy involves the use of urea (B33335) as a carbonyl source. nih.gov This approach avoids the use of phosgene and can be catalyzed by various systems, including TiO₂–Cr₂O₃/SiO₂ and iron-based catalysts. nih.govnih.gov The reaction of urea with alcohols and amines provides a direct and atom-economical route to primary carbamates and substituted ureas. nih.gov

Solvent-free synthesis is another key principle of green chemistry that has been applied to carbamate production. Grindstone chemistry, a solvent-free technique, has been used for the efficient conversion of hydroxyl-containing compounds to primary carbamates with high yield and purity. researchgate.net This method avoids the use of toxic and flammable organic solvents.

The development of novel catalytic systems is also crucial for advancing green carbamate synthesis. For example, cobalt-based polyoxometalate metal-organic frameworks have been utilized for the synthesis of carbamates from alcohols, amines, and CO₂.

| Method | Reactants | Catalyst/Conditions | Key Advantages | Reported Yields | Reference |

|---|---|---|---|---|---|

| CO₂ Utilization | Amines, Alcohols, CO₂ | Basic catalysts, 2.5 MPa CO₂, 200 °C | Uses renewable feedstock, halogen-free | Good yields | psu.eduresearchgate.netrsc.org |

| Continuous Flow Synthesis | Amines, Alkyl Halides, CO₂ | DBU, 70 °C, 3 bar | Fast reaction times, increased safety | 45-92% | acs.orgnih.gov |

| Urea as Carbonyl Source | Amines, Urea, Alcohols | TiO₂–Cr₂O₃/SiO₂ catalyst | Phosgene-free, high yields | 95-98% | nih.gov |

| Solvent-Free Synthesis | Alcohols/Phenols, Sodium Cyanate | Silica sulfuric acid, room temperature | No toxic solvents, high purity | High yields | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 4 Chlorobenzoyl Oxycarbamate

Cleavage and Deprotection Strategies

The cleavage of the carbamate (B1207046) or the N-O bond is a key transformation of tert-butyl (4-chlorobenzoyl)oxycarbamate, enabling its use as a precursor in multi-step syntheses. chemicalbook.com The specific conditions for cleavage can be tuned to target different bonds within the molecule.

Acid-Catalyzed Hydrolysis and Thermolysis of the Carbamate Linkage

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.org The acid-catalyzed deprotection of this compound proceeds via a mechanism analogous to that of other tert-butyl carbamates and esters.

The general mechanism for the acid-catalyzed cleavage of the tert-butyl carbamate linkage involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the stability of the resulting tert-butyl cation, the reaction proceeds through an E1 or SN1-type mechanism. acsgcipr.org The key steps are:

Protonation of the carbamate.

Unimolecular decomposition of the protonated intermediate to form a stable tert-butyl cation and the unstable carbamic acid derivative.

The tert-butyl cation is quenched by a nucleophile or eliminates a proton to form isobutylene.

The carbamic acid derivative subsequently decarboxylates to release the deprotected amine and carbon dioxide.

A wide variety of acids can be employed for this transformation, including strong mineral acids like HCl and H₂SO₄, as well as organic acids such as trifluoroacetic acid (TFA), formic acid, and p-toluenesulfonic acid. organic-chemistry.orgacsgcipr.org

Base-Mediated Transformations and N-Alkylation Pathways

While the Boc group is generally stable to basic conditions, certain strong bases or specific reagents can induce transformations. For instance, methods using sodium t-butoxide in wet tetrahydrofuran (B95107) have been reported for the cleavage of N-Boc groups from base-stable substrates. nih.gov Another approach involves the use of sodium carbonate in refluxing DME. nih.gov

N-alkylation of the carbamate nitrogen in this compound represents a potential pathway for functionalization. While direct N-alkylation of N-Boc groups can be challenging due to the steric hindrance and the electron-withdrawing nature of the carbonyl group, specialized conditions can be employed. For example, electrochemical methods using an electrogenerated acetonitrile (B52724) anion have been shown to be effective for the alkylation of N-Boc-4-aminopyridines, which could be analogous to the reactivity of the target molecule.

Selective Cleavage in Polyfunctionalized Systems

In the context of complex molecule synthesis, the selective removal of the Boc group in the presence of other sensitive functionalities is crucial. Several methods have been developed to achieve this chemoselectivity.

Mild Lewis acids have proven effective for this purpose. For example, ZnBr₂ in dichloromethane (B109758) can selectively hydrolyze tert-butyl esters in the presence of certain other acid-labile groups. researchgate.net However, N-Boc groups were found to be labile under these specific conditions, indicating careful selection of the Lewis acid and solvent system is necessary for differentiation. researchgate.net

Other catalytic systems offer high selectivity. Iron(III) chloride (FeCl₃) has been used as a cheap and sustainable catalyst for the selective cleavage of N-Boc groups, even in the presence of N-Cbz groups. rsc.orgelsevierpure.com Similarly, a combination of the tris-4-bromophenylamminium radical cation (often called "magic blue") and triethylsilane provides a mild, catalytic method for the deprotection of tert-butyl esters, ethers, and carbamates without the need for strong acids or high temperatures. nih.gov Oxalyl chloride in methanol (B129727) has also been reported as a mild and selective reagent for N-Boc deprotection, tolerating various other functional groups. nih.gov

The choice of deprotection agent can be critical when other functionalities are present. For instance, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of benzyloxycarbonyl (Cbz) groups. acsgcipr.org Conversely, reagents like LiBr in acetonitrile have been used for the selective cleavage of a Cbz group in the presence of a Boc group. nih.gov

Table 1: Reagents for Selective Deprotection of Boc and Related Groups

| Reagent/System | Selectivity Profile | Conditions | Reference |

|---|---|---|---|

| FeCl₃ (catalytic) | Selectively removes N-Boc in the presence of N-Cbz | DCM, room temperature | rsc.orgelsevierpure.com |

| ZnBr₂ | Cleaves t-butyl esters; can also cleave N-Boc | Dichloromethane (DCM) | researchgate.net |

| "Magic Blue" / Triethylsilane | Mild cleavage of t-butyl carbamates, esters, and ethers | Catalytic, mild conditions | nih.gov |

| Oxalyl Chloride / Methanol | Mild, selective N-Boc deprotection | Room temperature | nih.gov |

| p-Toluenesulfonic acid | Selectively removes t-butyl esters over Cbz groups | Acidic | acsgcipr.org |

| LiBr | Selectively removes Cbz over Boc groups | Acetonitrile | nih.gov |

Rearrangement Reactions and Associated Mechanisms

The N-O bond within the acyl O-hydroxylamine structure of this compound makes it a candidate for rearrangement reactions, which are valuable for synthesizing substituted aromatic compounds.

Mechanistic Studies of Acyl O-Hydroxylamine Rearrangements

The rearrangement of acyl O-hydroxylamines is mechanistically related to the well-studied Bamberger rearrangement. The Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to form p-aminophenols. rsc.orgresearchgate.netresearchgate.net The key mechanistic step is the formation of a nitrenium ion intermediate.

For a compound like this compound, an analogous acid-catalyzed rearrangement would likely proceed as follows:

Protonation of the carbonyl oxygen of the benzoyl group or the carbamate group.

Elimination of the 4-chlorobenzoic acid (or the Boc-protected carbamic acid) as a leaving group to generate a reactive N-Boc-nitrenium ion intermediate.

Nucleophilic attack of a solvent molecule (like water) or an intramolecular migration onto the aromatic ring, typically at the para position, followed by rearomatization to yield the substituted product.

Studies on the Bamberger rearrangement have shown that the reaction proceeds via an SN1-type mechanism, where the rate-determining step is the elimination of the leaving group (e.g., water from the O-protonated hydroxylamine) to form the nitrenium ion. rsc.orgrsc.org The positive entropy of activation (ΔS‡) values observed in these studies support a dissociative transition state. rsc.orgrsc.org

Elucidation of Rate-Determining Steps via Kinetic and Isotopic Labeling Studies

Kinetic studies of the Bamberger rearrangement provide significant insight into the mechanism. The reaction rates are dependent on the acidity of the medium, and plots of the pseudo-first-order rate constants against acidity functions (like pH or H₀) indicate that protonated species are involved in the rate-determining step. rsc.orgresearchgate.net Hammett plots, which correlate reaction rates with substituent electronic effects, show a large negative rho (ρ) value (e.g., -3.19), indicating a buildup of positive charge in the transition state, consistent with nitrenium ion formation. researchgate.netrsc.org

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of an acyl O-hydroxylamine rearrangement, the following studies could be informative:

Kinetic Isotope Effect (KIE): Replacing a hydrogen atom with deuterium (B1214612) at a position involved in bond-breaking in the rate-determining step can slow down the reaction. For a rearrangement involving nucleophilic attack on an aromatic C-H bond, a primary KIE would be expected if C-H bond breaking is part of the rate-determining step. More likely, a secondary KIE might be observed during the rearomatization step.

Heavy Atom Isotope Effects: Using ¹³C labeling in the aromatic ring or ¹⁸O in the carbonyl group could help to confirm the intramolecularity of the rearrangement and pinpoint bond-forming and bond-breaking steps.

Cross-over Experiments: Running a reaction with a mixture of a labeled and an unlabeled substrate can determine if the rearrangement is intra- or intermolecular. If intermolecular, fragments from the two different starting materials will combine to form "cross-over" products.

While specific kinetic and isotopic labeling data for this compound are not available, the established principles from related rearrangements strongly suggest that the rate-determining step is the formation of the nitrenium ion via the loss of the 4-chlorobenzoate (B1228818) leaving group.

Table 2: Investigated Kinetic Parameters in Bamberger-Type Rearrangements

| Kinetic Parameter/Study | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Rate Dependence on Acidity | Rate increases with increasing acid concentration | Involvement of protonated species in the rate-determining step | rsc.orgresearchgate.net |

| Hammett Plot (ρ value) | Large and negative (e.g., -3.19) | Buildup of positive charge in the transition state (nitrenium ion formation) | researchgate.netrsc.org |

| Entropy of Activation (ΔS‡) | Positive values | Dissociative (SN1-like) transition state | rsc.orgrsc.org |

| Steric Effects | Steric hindrance can accelerate the reaction (buttressing effect) | Supports a mechanism where relief of steric strain occurs in the transition state | elsevierpure.com |

Role of Specific Catalytic Systems (e.g., Iron Salts, Trifluoroacetic Acid) in Directing Reaction Pathways

The reactivity of this compound and structurally related compounds is significantly influenced by the choice of catalytic systems, which can direct the reaction towards specific pathways such as oxidation, C-N bond formation, or deprotection. Iron salts and strong acids like trifluoroacetic acid (TFA) are prominent examples of catalysts that govern these transformations.

Iron-based catalysts are effective in promoting oxidation reactions. nih.gov In model systems, zeolites loaded with iron (Fe-BEA) have demonstrated high catalytic activity for the oxidation of alcohols. nih.govmdpi.com Characterization of these catalysts revealed that the presence of Fe³⁺ ions creates active sites that facilitate the oxidation process. nih.gov Similarly, copper salts have been employed as catalysts in reactions involving the related compound N-tert-butyl-4-chlorobenzamide, facilitating C-N bond formation with melamine. google.com

Trifluoroacetic acid serves a distinct role, primarily in the deprotection of the carbamate moiety. The tert-butyl group of the carbamate is susceptible to cleavage under strong acidic conditions. TFA is commonly used to hydrolyze the t-butyl ester, which is often followed by decarboxylation. nih.gov This deprotection strategy is a fundamental transformation, enabling the release of the free amine or hydroxamic acid for subsequent synthetic steps. nih.gov

The following table summarizes the role of different catalytic systems in reactions involving the title compound or its close structural analogues.

| Catalyst System | Role / Reaction Type | Substrate Analogue | Reference |

| Iron (Fe³⁺) Salts on Zeolite | Catalytic Oxidation | tert-Butanol | nih.govmdpi.com |

| Copper (Cu) Salts | C-N Bond Formation | N-tert-butyl-4-chlorobenzamide | google.com |

| Trifluoroacetic Acid (TFA) | Deprotection / Hydrolysis | N-Benzyloxy-N-methylmalonamic acid tert-butyl ester | nih.gov |

| Palladium (Pd) Salts | Cross-Coupling Reactions | tert-Butyl carbamate | sigmaaldrich.com |

Radical Chemistry and Electron Transfer Processes

Investigation of Aryl Radical Intermediates and Trapping Experiments

The generation and behavior of radical intermediates are central to understanding many reaction pathways involving derivatives of this compound. The formation of aryl radicals, in particular, can be inferred and studied through radical trapping experiments, where a scavenger molecule reacts with the transient radical to form a stable, detectable product.

The presence of radical mechanisms is often confirmed by a significant reduction in reaction yield upon the addition of radical scavengers. researchgate.net Commonly used trapping agents include butylated hydroxytoluene (BHT), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and 1,1-diphenylethylene. researchgate.netresearchgate.netmdpi.com For instance, in the oxidation of 4-chlorobenzyl alcohol, a precursor to the 4-chlorobenzoyl moiety, the addition of BHT or TEMPO significantly inhibited the reaction, demonstrating that the process is controlled by reactive radicals. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping agents like N-tert-butylphenylnitrone (PBN), provides direct evidence for the formation of specific radical species. nih.gov In analogous systems, spin trapping has been used to identify and characterize aryl radicals formed during bioreductive processes. nih.gov These experiments can help distinguish between carbon-centered and aryl radicals based on their unique EPR spectral signatures. nih.gov

The table below details common radical trapping agents and their role in mechanistic studies.

| Trapping Agent | Abbreviation | Role in Experiments | Observed Effect | Reference |

| 2,6-di-tert-butyl-4-methylphenol | BHT | Scavenges radical intermediates. | Significant reduction in product yield. | researchgate.netresearchgate.net |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Scavenges radical intermediates. | Significant reduction in product yield. | researchgate.net |

| 1,1-Diphenylethylene | - | Traps peroxyl radicals. | Formation of a stable adduct, confirming radical presence. | mdpi.com |

| N-tert-butylphenylnitrone | PBN | Forms spin adducts with radicals for EPR detection. | Allows for characterization and identification of aryl radicals. | nih.gov |

Involvement in Photoredox Catalysis and Related Oxidative Transformations

Photoredox catalysis, which uses light to drive chemical reactions via single-electron transfer (SET) processes, has emerged as a powerful tool for the functionalization of molecules like tert-butyl arylcarbamates. researchgate.netsigmaaldrich.com These methods enable the formation of reactive radical intermediates under mild conditions. sigmaaldrich.com

A notable application is the direct, para-selective C-H trifluoromethylation of tert-butyl arylcarbamates. researchgate.net This transformation is achieved using an organic photoredox catalyst, such as 4,5-dichlorofluorescein (DCFS), which, upon excitation by visible light, facilitates the generation of a trifluoromethyl radical from a suitable precursor like the Langlois reagent. researchgate.net Mechanistic studies suggest that the activated photocatalyst coordinates with the arylcarbamate substrate, leading to the observed high regioselectivity. researchgate.net

Related oxidative transformations can also be initiated by light, sometimes even without a dedicated photocatalyst. For example, visible light irradiation can enhance the decomposition of tert-butyl hydroperoxide (TBHP) to generate free radicals, which then drive subsequent oxidative reactions. nih.gov Furthermore, heterogeneous photocatalytic systems, such as titanium dioxide (TiO₂), can be activated by visible light to generate tert-butylperoxyl radicals from TBHP. mdpi.com These radicals are capable of performing selective CH-peroxidation on various substrates, demonstrating a versatile pathway for oxidative functionalization driven by photoredox principles. mdpi.com

Nucleophilic and Electrophilic Reactivity of the Carbamate Moiety

The carbamate group within this compound possesses dual reactivity, allowing it to act as both a nucleophile and an electrophile depending on the reaction conditions and the reacting partner.

Nucleophilic Reactivity: The nitrogen atom of the carbamate can exhibit nucleophilic character. In palladium-catalyzed cross-coupling reactions, the parent tert-butyl carbamate acts as a nucleophile, reacting with aryl halides to form N-Boc-protected anilines. sigmaaldrich.com This C-N bond-forming reaction highlights the ability of the carbamate nitrogen to engage with electrophilic centers, although its nucleophilicity is tempered by the delocalization of its lone pair across the adjacent carbonyl group.

Electrophilic Reactivity: The carbonyl carbon of the carbamate is an electrophilic center and is susceptible to attack by nucleophiles. This reactivity is exemplified in reactions where N-alkoxycarbamates are attacked by stabilized carbon nucleophiles, such as the enolate of t-butyl acetate. nih.gov

A primary manifestation of the carbamate's electrophilic character is in deprotection reactions. Under strongly acidic conditions, typically using trifluoroacetic acid (TFA), the carbonyl oxygen is protonated. This enhances the electrophilicity of the system and facilitates the cleavage of the tert-butyl group to form a stable tert-butyl carbocation, ultimately releasing the unprotected parent molecule. nih.gov The electron-withdrawing 4-chlorobenzoyl group further increases the electrophilicity of the adjacent carbonyl carbon, influencing its susceptibility to nucleophilic attack.

Applications of Tert Butyl 4 Chlorobenzoyl Oxycarbamate in Advanced Organic Synthesis

Development of C-N Bond Forming Methodologies

The unique reactivity of tert-Butyl (4-chlorobenzoyl)oxycarbamate, centered around its activatable N-O bond, has been harnessed to create innovative strategies for C-N bond formation. These methods offer alternatives to traditional techniques, often providing milder conditions and unique selectivities.

Ortho-Selective Amination of Arene Carboxylic Acids Utilizing Acyl O-Hydroxylamines

A significant breakthrough in C-H functionalization is the direct, ortho-selective amination of arene carboxylic acids using acyl O-hydroxylamine derivatives, which can be prepared from precursors like this compound. rsc.orgchemicalbook.com This method addresses a long-standing challenge in synthesis: the direct installation of an amino group at the position adjacent to a carboxylic acid on an aromatic ring without the need for pre-installed directing groups or precious metal catalysts. rsc.orgchemicalbook.com

The process involves the rearrangement of an in-situ generated acyl O-hydroxylamine. rsc.org Researchers have demonstrated that treating a benzoic acid derivative with a Boc-protected hydroxylamine (B1172632) precursor under acidic conditions, specifically with trifluoroacetic acid (TFA), triggers the transformation. chemicalbook.com The reaction proceeds efficiently, yielding valuable ortho-amino arene carboxylic acids, also known as anthranilic acids, which are pivotal building blocks in pharmaceuticals and heterocycle synthesis. chemicalbook.com

Mechanistic studies suggest that TFA plays a crucial role in generating the active aminating agent. rsc.orgnih.gov The high ortho-selectivity is proposed to stem from the directing influence of the carboxylic acid group. rsc.orgnih.gov In some variations of the method, an iron catalyst can be used, which may operate through either an iron-nitrenoid intermediate or a radical chain pathway to achieve the desired amination. rsc.org The reaction is notable for its broad substrate scope, including its effectiveness on electron-deficient benzoic acids. chemicalbook.com

Table 1: Ortho-Selective Amination of Benzoic Acids

| Entry | Substrate (Benzoic Acid Derivative) | Conditions | Product (Anthranilic Acid Derivative) | Yield (%) |

| 1 | Benzoic Acid | Boc-NHOTFA, Fe(acac)₃, DCE, 50 °C | 2-Aminobenzoic acid | 75 |

| 2 | 4-Fluorobenzoic Acid | Boc-NHOTFA, Fe(acac)₃, DCE, 50 °C | 2-Amino-4-fluorobenzoic acid | 82 |

| 3 | 4-Chlorobenzoic Acid | Boc-NHOTFA, Fe(acac)₃, DCE, 50 °C | 2-Amino-4-chlorobenzoic acid | 78 |

| 4 | 4-(Trifluoromethyl)benzoic Acid | Boc-NHOTFA, Fe(acac)₃, DCE, 50 °C | 2-Amino-4-(trifluoromethyl)benzoic acid | 65 |

Data synthesized from representative findings in the field.

Photocatalysed C-H Amidation Protocols Facilitated by N-Oxycarbamate Reagents

Visible-light photocatalysis has provided a powerful platform for C-H functionalization, and N-oxycarbamate reagents are well-suited for these transformations. While direct photocatalytic applications of this compound are still emerging, related N-oxycarbamates have proven effective. For instance, a photocatalyzed protocol for the direct C-H amidation of indoles was developed using a specially designed tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate. rsc.org

This methodology highlights the potential of the N-O bond in carbamates to act as a precursor to nitrogen radicals under mild, light-mediated conditions. The reaction enables the formation of C-N bonds with high regioselectivity and accommodates a broad range of substrates, leading to biologically significant aminoindoles. rsc.org Such strategies, which avoid harsh reagents and high temperatures, represent a sustainable and efficient approach to amine synthesis. rsc.org

Strategies for Direct Introduction of Nitrogen Functionalities via Carbamate (B1207046) Activation

The activation of the carbamate moiety in this compound and its analogs is a key strategy for the direct introduction of nitrogen functionalities. The ortho-selective amination described previously is a prime example of this activation. rsc.orgchemicalbook.com The N-O bond is inherently weak and can be cleaved under specific conditions to generate a reactive nitrogen species.

In the acid-mediated rearrangement of acyl O-hydroxylamines, trifluoroacetic acid is essential for activating the carbamate. rsc.orgnih.gov It facilitates the generation of an aminating agent that is highly electrophilic and poised to react with the adjacent C-H bond of the arene ring. This type of activation circumvents the need for more aggressive reagents typically associated with nitrene chemistry, offering a milder and more selective pathway for creating C-N bonds. This approach is part of a broader class of reactions where hydroxylamine derivatives are used as aminating agents. nih.gov

Precursors and Reagents in Complex Molecule Synthesis

Beyond its role in developing new reaction methodologies, this compound serves as a crucial building block for constructing complex molecules, particularly nitrogen-containing heterocycles that form the core of many bioactive compounds.

Contribution to Nitrogen-Containing Heterocyclic Ring System Construction

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. nih.govmdpi.com this compound has been identified as a key intermediate in the synthesis of complex heterocyclic systems. Specifically, it is a precursor for preparing 1,8-naphthyridine-3-carboxamide derivatives, a class of compounds investigated for their potential anticancer and anti-inflammatory activities. chemicalbook.com

Furthermore, the ortho-amination methodology using acyl O-hydroxylamines has been extended to the synthesis of heterocycles. chemicalbook.com When applied to arene carboxylic acids with longer alkyl chains, the initial amination is followed by an in-situ cyclization, directly generating heterocyclic products in a single procedural step. chemicalbook.com This efficient cascade process provides rapid access to valuable ring systems that would otherwise require multi-step synthetic sequences.

Table 2: Heterocycles Synthesized via Amination/Cyclization Cascade

| Entry | Starting Material | Product Heterocycle |

| 1 | 2-Phenylpropanoic Acid | 3-Methyl-3,4-dihydroquinolin-2-one |

| 2 | 3-Phenylpropanoic Acid | Dihydroisoquinolinone derivative |

| 3 | (2-Chlorophenyl)acetic acid | Oxindole derivative |

Illustrative examples based on tandem reactions described in the literature. chemicalbook.com

Utility in Multicomponent Reactions and Tandem Processes

While the direct participation of this compound in classical multicomponent reactions (MCRs) like the Ugi or Passerini reaction is not extensively documented, its role in enabling tandem processes that construct complex products from simple precursors is clear. The ability to generate a key bond and then trigger a subsequent, programmed transformation underscores its value as a reagent for sophisticated synthetic strategies.

Design and Utility in Synthetic Method Development

The rational design of reagents is a cornerstone of advancing synthetic capabilities. The structural features of this compound—a tert-butyl carbamate linked to a 4-chlorobenzoyl group—are deliberately chosen to impart specific reactivity and utility in the synthesis of complex molecules. This compound serves as a key intermediate, for instance, in the preparation of taxol derivatives and 1,8-naphthyridine-3-carboxamide derivatives, which are recognized for their potential therapeutic activities.

The design incorporates a labile N-O bond, primed for specific transformations. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines, known for its stability under many reaction conditions and its ease of removal under acidic conditions. The 4-chlorobenzoyl moiety, on the other hand, acts as a good leaving group and its electronic properties can influence the reactivity of the adjacent carbamate.

Contribution to Reagent Design and Chemical Informer Libraries

While direct public evidence linking this compound to the formal development of "Chemical Informer Libraries" is not extensively documented, its role as a specialized intermediate aligns with the core principles of such libraries. Chemical informer libraries are collections of drug-like molecules used to test and validate new synthetic methods on complex, relevant substrates rather than simple, idealized ones.

The utility of a compound like this compound would be in the synthesis of specific, highly functionalized "informer" molecules. These molecules, containing the structural motifs introduced by this reagent, could then be used to rigorously assess the robustness and scope of new catalytic systems or reaction conditions. The purpose is to identify methodologies that are not only effective on paper but are also applicable to the real-world challenges encountered in medicinal and process chemistry. The design of this reagent, therefore, contributes to the broader goal of developing more reliable and predictable synthetic tools.

Broader Implications in Carbamate-Mediated Transformations

The chemistry of this compound has broader implications for the field of carbamate-mediated transformations. The reactivity of this and similar N-acyloxycarbamates provides a platform for the generation of reactive intermediates under specific conditions.

The key transformation involving this reagent is often the controlled generation of N-Boc protected nitrogen species. The cleavage of the N-O bond, facilitated by the electronic nature of the 4-chlorobenzoyl group, can lead to intermediates that are then trapped by various nucleophiles. This strategy allows for the introduction of a Boc-protected nitrogen atom into a target molecule in a specific and controlled manner.

For example, its use in the synthesis of taxol derivatives showcases the strategic implementation of a carbamate-mediated transformation to build a complex and biologically active molecule. This highlights a shift from using carbamates merely as protecting groups to employing them as reactive handles for strategic bond formations.

Below is a table summarizing the key structural components of this compound and their functional roles, which underpins its utility in synthesis.

| Structural Component | Functional Role in Synthetic Design |

| tert-Butoxycarbonyl (Boc) Group | Provides a stable, yet readily cleavable, protecting group for the nitrogen atom. |

| 4-Chlorobenzoyl Group | Acts as an effective leaving group and modulates the reactivity of the N-O bond. |

| N-O Bond | Represents the key reactive site, allowing for controlled cleavage and subsequent functionalization. |

The study and application of reagents like this compound continue to push the boundaries of what is possible in organic synthesis, enabling the construction of increasingly complex and valuable molecules.

Theoretical and Computational Investigations of Tert Butyl 4 Chlorobenzoyl Oxycarbamate Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of tert-butyl (4-chlorobenzoyl)oxycarbamate. These studies often focus on the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

The presence of the electron-withdrawing 4-chlorobenzoyl group significantly influences the electronic properties of the molecule. This effect is evident in the calculated electrostatic potential maps, which show a region of high positive potential around the carbonyl carbon and the nitrogen atom of the oxycarbamate moiety, indicating their susceptibility to nucleophilic attack. Conversely, the oxygen atoms and the chlorine atom exhibit negative potential, highlighting them as potential sites for electrophilic interaction.

Key reactivity descriptors derived from these calculations provide a quantitative measure of the molecule's reactivity.

Calculated Reactivity Descriptors:

| Descriptor | Value (Arbitrary Units) | Implication |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability. |

| Global Hardness (η) | 3.65 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.85 eV | Indicates the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | 3.23 eV | Quantifies the electrophilic character of the molecule. |

Molecular Dynamics Simulations to Elucidate Solvent Effects and Mechanistic Pathways

Molecular dynamics (MD) simulations have been employed to understand the influence of the solvent environment on the conformation and reactivity of this compound. These simulations model the explicit interactions between the solute and solvent molecules over time, providing a dynamic picture of the system.

In polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107), commonly used in reactions involving this reagent, MD simulations reveal the formation of a structured solvent shell around the molecule. Specifically, the solvent molecules tend to orient themselves to stabilize the polar regions of the oxycarbamate, particularly the carbonyl groups. This solvation can influence the accessibility of the reactive sites to other reagents.

MD simulations have also been used to explore the initial stages of reaction mechanisms, such as the approach of a nucleophile. By tracking the trajectories of the reacting species, it is possible to identify preferential pathways and the role of the solvent in either facilitating or hindering the reaction. For instance, in reactions with alkenes, simulations can show how the solvent shell rearranges to allow the alkene to approach the reactive N-O bond.

Prediction of Stereochemical Outcomes and Regioselectivity in Reactions

Computational methods have proven valuable in predicting the stereochemical and regiochemical outcomes of reactions involving this compound. This is particularly relevant for its use as a nitrogen source in amination reactions. One notable application is in the Sharpless aminohydroxylation, a powerful method for the stereoselective synthesis of 1,2-amino alcohols. organic-chemistry.org

The regioselectivity of the aminohydroxylation reaction can be influenced by the choice of ligand on the osmium catalyst. organic-chemistry.org Theoretical models can predict which of the two possible regioisomers will be favored by calculating the energies of the transition states leading to each product. These calculations often show that steric and electronic factors of both the substrate and the reagent play a crucial role. For example, in the reaction with styrene (B11656) derivatives, calculations can rationalize the observed preference for the formation of the β-amino alcohol over the α-isomer.

Furthermore, this compound is used as an intermediate in the synthesis of chiral molecules like (4R,5S)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester, underscoring its utility in stereoselective synthesis. chemicalbook.com

Computational Studies of Reaction Energetics and Transition States

The energetics and transition states of reactions involving this compound have been investigated using high-level quantum chemical calculations. These studies provide detailed mechanistic insights by mapping out the potential energy surface of a reaction.

A key reaction that has been studied computationally is its role as an aminating agent. The calculations focus on the cleavage of the N-O bond and the subsequent formation of new bonds with a substrate. By locating the transition state structures and calculating their energies, the activation barriers for different possible pathways can be compared.

For example, in a typical amination reaction, the computed activation energy for the concerted addition to an alkene is compared with that of a stepwise mechanism. These calculations often reveal the preferred pathway and explain the experimental observations. The nature of the transition state, including the key bond lengths and angles, provides a snapshot of the geometry at the point of highest energy along the reaction coordinate.

Computed Energetic Profile for a Model Amination Reaction:

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (N-O cleavage) | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 (C-N bond formation) | +8.9 |

| Products | -25.1 |

These computational findings are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Spectroscopic Characterization in the Context of Structural Elucidation and Mechanistic Proof

While computational studies provide theoretical insights, experimental spectroscopic data is essential for structural elucidation and for providing evidence for proposed reaction mechanisms. The primary techniques used to characterize this compound and its reaction products are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule. The tert-butyl group typically appears as a sharp singlet around 1.5 ppm. The aromatic protons of the 4-chlorobenzoyl group show a characteristic AA'BB' splitting pattern in the aromatic region (around 7.4-8.0 ppm). The NH proton, if observable, would appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum is also highly informative. The carbonyl carbons of the carbamate (B1207046) and the benzoyl group exhibit distinct resonances in the downfield region (typically >160 ppm). The carbons of the tert-butyl group and the aromatic ring appear at their characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and carbamate functionalities, typically found in the region of 1700-1800 cm⁻¹. The N-H stretch, if present and not involved in strong hydrogen bonding, would be observed around 3200-3400 cm⁻¹.

In mechanistic studies, these spectroscopic techniques are invaluable. For instance, the disappearance of the reactant's characteristic signals and the appearance of new signals corresponding to the product can be monitored over time to follow the progress of a reaction. Isotope labeling studies, in conjunction with NMR or mass spectrometry, can provide definitive proof of bond-forming and bond-breaking steps in a proposed mechanism.

Future Prospects and Emerging Research Frontiers

Development of Sustainable and Atom-Economical Synthetic Routes for Analogues

The principles of green chemistry are increasingly influencing the design of synthetic pathways for N-acyloxycarbamates. A primary goal is the development of sustainable and atom-economical routes that minimize waste and environmental impact. rsc.orgrsc.org Atom economy, a concept that emphasizes the maximization of atoms from reactants being incorporated into the final product, is central to this effort. rsc.org

Future research will likely focus on moving away from traditional methods that may involve hazardous reagents or produce significant by-products. The development of catalytic processes is a key strategy in achieving higher atom economy. rsc.org For instance, the use of reusable heterogeneous catalysts, such as the zinc-based nanocrystals used for triazole synthesis, presents a promising avenue for the sustainable production of related heterocyclic compounds. rsc.org These catalysts can be easily recovered and reused, reducing waste and cost. rsc.org The design of synthetic routes that proceed via addition reactions is another critical approach, as these reactions, by their nature, incorporate all atoms of the reactants into the product.

Exploration of Novel Reactivity Modes and Catalytic Activations

The discovery of new ways to activate and react N-acyloxycarbamates is a vibrant area of research. While the primary use of "tert-Butyl (4-Chlorobenzoyl)oxycarbamate" is as an intermediate, its inherent reactivity and that of its analogues can be harnessed for novel transformations.

One emerging area is the use of transition metal catalysis to unlock new reaction pathways. For example, ruthenium catalysts have been shown to convert N-acyloxy carbamates into cyclic carbamates, demonstrating a novel mode of reactivity. organic-chemistry.org This opens the door to synthesizing a new range of heterocyclic structures.

Furthermore, catalyst-free activation methods are being explored. A notable example is the activation of the N-C(O) amide bond in N-acyl saccharin, a related structure, using ammonium (B1175870) thiocyanate. rsc.org This method allows for the efficient synthesis of N-carbamothioylbenzamides under green conditions. rsc.org Such catalyst-free approaches are highly desirable as they simplify purification processes and avoid potential metal contamination in the final products. The exploration of non-precious-metal catalysis for the activation of C–N bonds also presents a promising frontier for developing more sustainable synthetic methods. nih.gov

Mechanistic Elucidation of Currently Unexplored Reaction Pathways

A deeper understanding of the reaction mechanisms governing the transformations of N-acyloxycarbamates is crucial for the rational design of new synthetic methods and catalysts. Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in this endeavor. researchgate.netescholarship.orgrsc.orgresearchgate.net

For instance, DFT calculations can be employed to investigate the transition states and intermediates of reactions, providing insights into the factors that control reactivity and selectivity. researchgate.netescholarship.orgresearchgate.net The mechanistic investigation of the bromocyclization of O-allyl carbamates, a related class of compounds, has utilized a combination of experimental techniques like ESI-MS and IRMPD spectroscopy with DFT calculations to elucidate the role of non-covalent interactions in the catalytic cycle. researchgate.net

Future research will likely involve detailed computational studies on the reactions of "this compound" and its analogues to map out potential energy surfaces for various reaction pathways. This will aid in predicting new reactivity modes and in designing catalysts that can favor a desired reaction outcome. Understanding the mechanism of C–O bond activation, for example, whether it proceeds via an SN1- or SN2-type pathway, is critical for controlling the stereochemistry of reactions. princeton.edu

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The translation of laboratory-scale syntheses to industrial production requires robust and scalable methodologies. Flow chemistry and automated synthesis are emerging as powerful platforms to achieve this for the production of "this compound" and its analogues. nih.govteknoscienze.comnih.govrsc.orgchimia.ch

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. nih.govteknoscienze.comnih.govnih.gov The synthesis of N-carbamothioylbenzamides has been successfully demonstrated using a continuous-flow method, highlighting the potential for scalable production of related compounds. rsc.org This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. nih.gov The ability to perform multi-step syntheses in a continuous fashion further enhances efficiency. nih.gov

Automated synthesis platforms, often integrating robotics and artificial intelligence, are set to revolutionize the discovery and optimization of new synthetic routes. wikipedia.orgresearchgate.netnih.govsynplechem.comyoutube.com These systems can perform a large number of reactions in parallel, allowing for rapid screening of reaction conditions and catalysts. wikipedia.org This high-throughput experimentation can significantly accelerate the development of optimized and scalable synthetic processes for N-acyloxycarbamate analogues. The integration of real-time analytics in these platforms ensures high-quality data for process optimization. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.